molecular formula C11H8BrNO2 B8112962 1-Bromo-2-methyl-4-nitronaphthalene

1-Bromo-2-methyl-4-nitronaphthalene

Cat. No.: B8112962
M. Wt: 266.09 g/mol
InChI Key: AGCHLHCQCLRWOJ-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-nitronaphthalene is an organic compound with the molecular formula C11H8BrNO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine, methyl, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-4-nitronaphthalene can be synthesized through a multi-step process involving the bromination and nitration of naphthalene derivatives. One common method involves the bromination of 2-methyl-4-nitronaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination and nitration steps are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-4-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst.

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-nitronaphthalene in chemical reactions involves the activation of the aromatic ring by the nitro group, which makes it more susceptible to nucleophilic attack.

Properties

IUPAC Name

1-bromo-2-methyl-4-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-7-6-10(13(14)15)8-4-2-3-5-9(8)11(7)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCHLHCQCLRWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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